molecular formula C9H14N2O4 B2981016 3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid CAS No. 1975118-35-4

3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2981016
CAS No.: 1975118-35-4
M. Wt: 214.221
InChI Key: APMIFZNGOPETPK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyethoxymethyl group and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyethoxymethyl Group: The methoxyethoxymethyl group can be introduced using 2-methoxyethoxymethyl chloride as an alkylating agent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyethoxymethyl group can enhance the compound’s solubility and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-1-methylpyrazole-4-carboxylic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.

    3-(2-Methoxyethoxymethyl)-1-ethylpyrazole-4-carboxylic acid: Contains an ethyl group instead of a methyl group, which may influence its steric properties and biological activity.

    3-(2-Methoxyethoxymethyl)-1-methylpyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently, which can affect its chemical behavior and interactions.

Uniqueness

3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid is unique due to the presence of both the methoxyethoxymethyl group and the carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-11-5-7(9(12)13)8(10-11)6-15-4-3-14-2/h5H,3-4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMIFZNGOPETPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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